![molecular formula C11H15FN2OS B12576646 Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)- CAS No. 501121-40-0](/img/structure/B12576646.png)
Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-: is a chiral compound with a specific stereochemistry denoted by the (2S) configuration This compound is characterized by the presence of an amide group, an amino group, a fluoro group, and a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated amide, reacts with a nucleophile like a thiophenol derivative. The reaction conditions often include the use of polar aprotic solvents and controlled temperatures to ensure the desired stereochemistry is maintained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Catalysts and specific reaction conditions are fine-tuned to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, converting it to an amine under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium thiolate or primary amines are used in the presence of polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of chiral molecules and complex organic frameworks.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique functional groups.
Industry: In the industrial sector, it is utilized in the synthesis of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
- Propanamide, 2-amino-N-ethyl-, (2S)-
- Propanamide, 2-amino-N-(2-fluoroethyl)-, (2S)-
Comparison:
- Propanamide, 2-amino-N-ethyl-, (2S)- lacks the phenylthio group, which significantly alters its chemical reactivity and potential applications.
- Propanamide, 2-amino-N-(2-fluoroethyl)-, (2S)- has a similar structure but without the phenylthio group, affecting its interaction with biological targets and its overall chemical properties.
Propiedades
Número CAS |
501121-40-0 |
|---|---|
Fórmula molecular |
C11H15FN2OS |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(2-fluoro-2-phenylsulfanylethyl)propanamide |
InChI |
InChI=1S/C11H15FN2OS/c1-8(13)11(15)14-7-10(12)16-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)/t8-,10?/m0/s1 |
Clave InChI |
QPNZMZMOGBAVGG-PEHGTWAWSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(F)SC1=CC=CC=C1)N |
SMILES canónico |
CC(C(=O)NCC(F)SC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


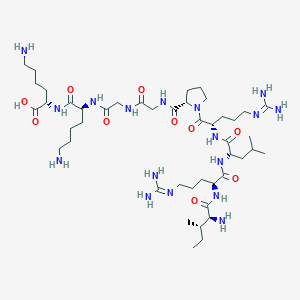

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine](/img/structure/B12576580.png)
![Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B12576586.png)
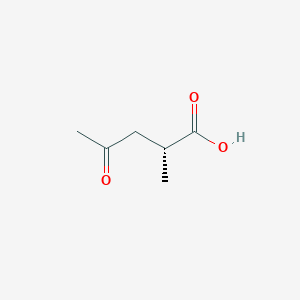

![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)
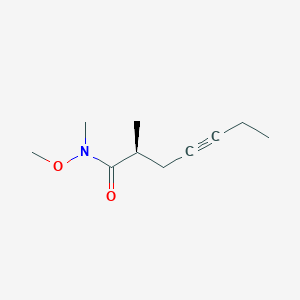

![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
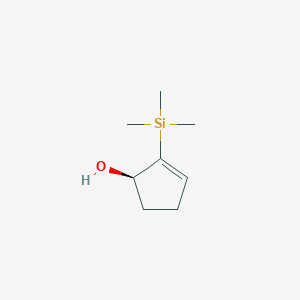
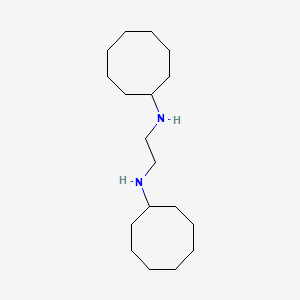
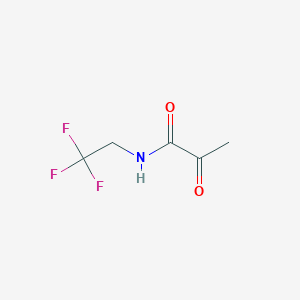
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
